molecular formula C20H22N2O3 B10994716 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B10994716
M. Wt: 338.4 g/mol
InChI Key: QRESVNGVCNXXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Methoxylation: Introduction of methoxy groups at the 4 and 7 positions can be done using methanol and a suitable catalyst.

    N-Methylation: Methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate acid chloride or anhydride.

Industrial Production Methods

Industrial production methods would involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might act on molecular pathways involved in cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the phenylethyl group.

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks both the methyl and phenylethyl groups.

    1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide: Lacks the methoxy groups.

Uniqueness

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the phenylethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-22-16(20(23)21-12-11-14-7-5-4-6-8-14)13-15-17(24-2)9-10-18(25-3)19(15)22/h4-10,13H,11-12H2,1-3H3,(H,21,23)

InChI Key

QRESVNGVCNXXFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.